替加氟
概述
描述
Tegafur is a chemotherapeutic prodrug of 5-fluorouracil (5-FU) used in the treatment of cancers . It is a component of the combination drug tegafur/uracil . When metabolized, it becomes 5-FU . It was patented in 1967 and approved for medical use in 1972 .
Synthesis Analysis
Tegafur can be synthesized through the 1,8-diazabicycloundec-7-ene-mediated alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran at 90 °C, followed by treatment of the prepurified mixture of the alkylation products with aqueous ethanol at 70 °C .Molecular Structure Analysis
Tegafur has a molecular formula of C8H9FN2O3 and a molar mass of 200.169 g/mol . The structure of Tegafur has been analyzed using various solid-state analysis techniques .Chemical Reactions Analysis
Tegafur is a prodrug that is metabolized to 5-FU by CYP2A6 . The physical and chemical properties of Tegafur and its cocrystals have been analyzed using quantum chemistry methods .Physical And Chemical Properties Analysis
Tegafur has poor water solubility, which severely reduces its bioavailability . The development of new cocrystals has been explored to improve the solubility of Tegafur .科学研究应用
1. Tegafur and Syringic Acid Cocrystal for Anticancer Activities
- Application Summary: This research aimed to enhance the anticancer activities of Tegafur (TF) by creating a supramolecular adduct of TF and syringic acid (SYA), which is the first tegafur-nutraceutical cocrystal .
- Methods of Application: The structure of the cocrystal was determined by single-crystal X-ray diffraction. The dissolving and permeating behaviors were investigated under various physiological pH environments .
- Results: The water solubility and permeability of TF from the TF–SYA cocrystal were concurrently enhanced compared with intact TF. The cocrystal also showed optimized pharmacokinetic characteristics with a prolonged half-life and increased bioavailability compared with TF itself .
2. Tegafur Cocrystals for Improved Solubility
- Application Summary: This research developed new cocrystals to improve the solubility of Tegafur (TF), which is an important clinical antitumor drug with poor water solubility .
- Methods of Application: Two new 1:1 cocrystals of TF with 2,4 dihydroxybenzoic acid (2,4HBA) and p-nitrophenol (PNP) were synthesized. The cocrystal products were identified and characterized by various solid state analysis techniques .
- Results: Compared with pure TF, the solubility and dissolution rate of TF-2,4HBA significantly increased in a pH 6.8 buffer at 37°C. All cocrystals exhibited excellent stability over 8 weeks under accelerated storage conditions (40°C, 75% RH) .
3. Tegafur and Myricetin Cocrystal for Enhanced Absorption
- Application Summary: This research aimed to improve the oral absorption of Tegafur (TGF), a broad-spectrum anti-tumor drug, by creating a cocrystal with Myricetin (MYR), a flavonoid with anti-tumor activity .
- Methods of Application: The methods of application or experimental procedures are not explicitly mentioned in the search results .
- Results: The results or outcomes obtained are not explicitly mentioned in the search results .
4. Tegafur and Syringic Acid Cocrystal for Enhanced Anticancer Activities
- Application Summary: This research aimed to enhance the anticancer activities of Tegafur by creating a supramolecular adduct of Tegafur and syringic acid. This is the first tegafur-nutraceutical cocrystal with perfected in vitro and in vivo characteristics as well as synergized anticancer activities .
- Methods of Application: The structure of the cocrystal was determined by single-crystal X-ray diffraction. The dissolving and permeating behaviors were investigated under various physiological pH environments .
- Results: The water solubility and permeability of Tegafur from the Tegafur–Syringic Acid cocrystal were concurrently enhanced compared with intact Tegafur. The cocrystal also showed optimized pharmacokinetic characteristics with a prolonged half-life and increased bioavailability compared with Tegafur itself .
5. Tegafur and Myricetin Cocrystal for Improved Absorption
- Application Summary: This research aimed to improve the oral absorption of Tegafur, a broad-spectrum anti-tumor drug, by creating a cocrystal with Myricetin, a flavonoid with anti-tumor activity .
- Methods of Application: The methods of application or experimental procedures are not explicitly mentioned in the search results .
- Results: The results or outcomes obtained are not explicitly mentioned in the search results .
6. Tegafur Cocrystals for Improved Solubility
- Application Summary: This research developed new cocrystals to improve the solubility of Tegafur, an important clinical antitumor drug with poor water solubility .
- Methods of Application: Two new 1:1 cocrystals of Tegafur with 2,4 dihydroxybenzoic acid and p-nitrophenol were synthesized. The cocrystal products were identified and characterized by various solid state analysis techniques .
- Results: Compared with pure Tegafur, the solubility and dissolution rate of Tegafur-2,4HBA significantly increased in a pH 6.8 buffer at 37°C. All cocrystals exhibited excellent stability over 8 weeks under accelerated storage conditions (40°C, 75% RH) .
4. Tegafur and Syringic Acid Cocrystal for Enhanced Anticancer Activities
- Application Summary: This research aimed to enhance the anticancer activities of Tegafur by creating a supramolecular adduct of Tegafur and syringic acid. This is the first tegafur-nutraceutical cocrystal with perfected in vitro and in vivo characteristics as well as synergized anticancer activities .
- Methods of Application: The structure of the cocrystal was determined by single-crystal X-ray diffraction. The dissolving and permeating behaviors were investigated under various physiological pH environments .
- Results: The water solubility and permeability of Tegafur from the Tegafur–Syringic Acid cocrystal were concurrently enhanced on comparing with intact Tegafur. The cocrystal also showed optimized pharmacokinetic characteristics with a prolonged half-life and increased bioavailability compared with Tegafur itself .
5. Tegafur and Myricetin Cocrystal for Improved Absorption
- Application Summary: This research aimed to improve the oral absorption of Tegafur, a broad-spectrum anti-tumor drug, by creating a cocrystal with Myricetin, a flavonoid with anti-tumor activity .
- Methods of Application: The methods of application or experimental procedures are not explicitly mentioned in the search results .
- Results: The results or outcomes obtained are not explicitly mentioned in the search results .
6. Tegafur Cocrystals for Improved Solubility
- Application Summary: This research developed new cocrystals to improve the solubility of Tegafur, an important clinical antitumor drug with poor water solubility .
- Methods of Application: Two new 1:1 cocrystals of Tegafur with 2,4 dihydroxybenzoic acid and p-nitrophenol were synthesized. The cocrystal products were identified and characterized by various solid state analysis techniques .
- Results: Compared with pure Tegafur, the solubility and dissolution rate of Tegafur-2,4HBA significantly increased in a pH 6.8 buffer at 37°C. All cocrystals exhibited excellent stability over 8 weeks under accelerated storage conditions (40°C, 75% RH) .
安全和危害
Continuous exposure to Tegafur may cause physical defects in the developing embryo (teratogenesis). Acute toxicity from the combination use of Tegafur was associated with nausea, vomiting, diarrhea, mucositis, gastrointestinal irritation, bleeding, bone marrow depression, and respiratory failure . Overdose may lead to fatal complications .
未来方向
Tegafur is often used in combination with other drugs that enhance the bioavailability of 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU . Future research may focus on the development of new cocrystals to improve the solubility of Tegafur , and the use of Tegafur in combination with other drugs for the treatment of various cancers .
属性
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
Record name | SID8139878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tegafur | |
CAS RN |
17902-23-7, 82294-77-7 | |
Record name | Tegafur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegafur [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEGAFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。